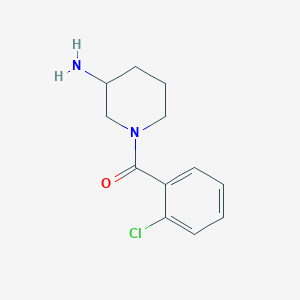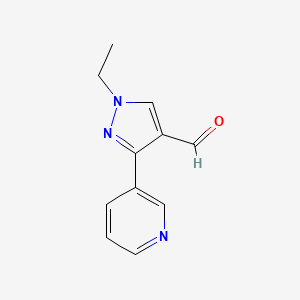
3-Aminothietane 1,1-dioxide
Übersicht
Beschreibung
3-Aminothietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C3H7NO2S and a molecular weight of 121.16 g/mol . This compound is characterized by a four-membered ring structure containing sulfur and nitrogen atoms, making it a unique and valuable compound in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-Aminothietane 1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the resulting products . This method is regioselective and proceeds under kinetic control, ensuring the retention of configuration during the addition process. The reaction conditions often include the use of sodium methoxide (MeONa) at 20°C for an extended period (e.g., 60 days) to achieve the desired product .
the synthetic potential of thietane derivatives, including this compound, is significant, as they can be used to construct difficult-to-obtain heterocyclic systems .
Analyse Chemischer Reaktionen
3-Aminothietane 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Wissenschaftliche Forschungsanwendungen
3-Aminothietane 1,1-dioxide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Aminothietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur and nitrogen atoms can form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity. Additionally, the compound’s ring structure allows it to fit into specific binding pockets, enhancing its specificity and potency .
Vergleich Mit ähnlichen Verbindungen
3-Aminothietane 1,1-dioxide can be compared with other sulfur-containing heterocycles, such as thiiranes and thiophenes. While thiiranes are three-membered rings containing sulfur, thiophenes are five-membered rings with sulfur. The unique four-membered ring structure of this compound provides distinct chemical and biological properties, making it valuable for specific applications .
Similar compounds include:
Thiirane: A three-membered sulfur-containing ring.
Thiophene: A five-membered sulfur-containing ring.
Thietane: A four-membered sulfur-containing ring without the amino group.
Eigenschaften
IUPAC Name |
1,1-dioxothietan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJSNPPGRBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)
![8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane](/img/structure/B1465739.png)
![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)
![(Butan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1465742.png)










